Grepafloxacin Hydrochloride

Description

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Grepafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathway for Grepafloxacin Hydrochloride, a fluoroquinolone antibiotic. The following sections detail the multi-step synthesis, including experimental protocols for key transformations, and present quantitative data in structured tables for ease of comparison. Additionally, a complete synthesis pathway diagram is provided in the DOT language for clear visualization of the chemical logic.

Introduction to Grepafloxacin

Grepafloxacin is a broad-spectrum fluoroquinolone antibacterial agent.[1] Its synthesis involves the construction of a substituted quinolone carboxylic acid core, followed by a nucleophilic substitution reaction with a piperazine derivative, and finally, conversion to its hydrochloride salt. The key challenge in the synthesis of Grepafloxacin lies in the regioselective methylation at the C-5 position of the quinolone ring, a feature that distinguishes it from many other fluoroquinolones.[1]

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Synthesis of the Side Chain: Preparation of 2-methylpiperazine.

-

Final Assembly and Salt Formation: Condensation of the quinolone core with the piperazine side chain, followed by the formation of the hydrochloride salt.

A detailed workflow of this pathway is illustrated in the diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, along with tabulated quantitative data.

Synthesis of the Quinolone Core: 1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The synthesis of the quinolone core is a multi-step process that begins with commercially available starting materials and involves the key step of regioselective C-5 methylation.

Step 1: Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

A common precursor for many fluoroquinolones is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its synthesis from ethyl 2,4-dichloro-5-fluorobenzoylacetate has been previously described.[2]

Step 2: Regioselective C-5 Methylation

The introduction of a methyl group at the C-5 position is a critical step. A general strategy for achieving this involves the protection of the more reactive C-8 position, followed by methylation at C-5.[1]

Experimental Protocol (General Procedure):

-

Protection of the Carboxylic Acid and C-8 Position: The carboxylic acid at C-3 of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is first protected, for example, as a dimethyloxazoline derivative. Subsequently, the acidic proton at the C-8 position is removed using a strong base like lithium diisopropylamide (LDA), and the resulting anion is quenched with a silylating agent (e.g., trimethylsilyl iodide) to introduce a protecting group at C-8.[1]

-

C-5 Methylation: A second equivalent of a strong base (e.g., LDA) is used to deprotonate the C-5 position, followed by the addition of methyl iodide to introduce the methyl group.[1]

-

Deprotection: The silyl protecting group at C-8 is removed, for instance, using cesium fluoride. The protecting group on the carboxylic acid is then hydrolyzed under acidic conditions to yield the C-5 methylated quinolone carboxylic acid.[1]

Step 3: Introduction of the C-7 Chloro Substituent

The fluorine at the C-7 position is subsequently replaced with a chlorine atom to facilitate the final condensation step.

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | Cyclopropylamine, Triethyl orthoformate, etc. | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Not Specified | [2] |

| 2 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | 1. Protection reagents 2. LDA, TMS-I 3. LDA, CH3I 4. CsF, H3O+ | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Not Specified | [1] |

| 3 | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Chlorinating agent | 1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | Not Specified | [1] |

Table 1: Summary of Quantitative Data for Quinolone Core Synthesis.

Synthesis of the Side Chain: 2-Methylpiperazine

2-Methylpiperazine can be synthesized from readily available starting materials.

Experimental Protocol:

A common method involves the reaction of ethylenediamine with 1,2-propylene oxide to form N-(β-hydroxypropyl)ethylenediamine, which is then cyclized to 2-methylpiperazine.

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Ethylenediamine, 1,2-Propylene oxide | - | N-(β-hydroxypropyl)ethylenediamine | Not Specified | |

| 2 | N-(β-hydroxypropyl)ethylenediamine | Catalyst (e.g., semiconductor-zeolite) | 2-Methylpiperazine | Varies |

Table 2: Summary of Quantitative Data for Side Chain Synthesis.

Final Assembly and Salt Formation

Step 1: Condensation of Quinolone Core and Side Chain

The final step in the synthesis of the Grepafloxacin free base is the nucleophilic aromatic substitution reaction between the quinolone core and 2-methylpiperazine.

Experimental Protocol:

A process analogous to the synthesis of similar fluoroquinolones involves reacting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives with an excess of 2-methylpiperazine. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Step 2: Formation of this compound

The free base of Grepafloxacin is converted to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol:

The preparation of hydrochloride salts of pharmaceutical compounds is a standard procedure. A typical method involves dissolving the free base in a suitable organic solvent and adding a solution of hydrochloric acid (either aqueous or in an organic solvent) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.[3]

| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | 1-Cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid, 2-Methylpiperazine | Solvent (e.g., pyridine, DMSO) | Grepafloxacin (Free Base) | Not Specified | General Procedure |

| 2 | Grepafloxacin (Free Base) | Hydrochloric Acid | This compound | Not Specified | [3] |

Table 3: Summary of Quantitative Data for Final Assembly and Salt Formation.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly for the regioselective C-5 methylation of the quinolone core. This guide has provided an overview of the synthetic pathway, detailed key experimental protocols, and organized available quantitative data. The provided workflow diagram offers a clear visual representation of the synthesis. This information is intended to be a valuable resource for researchers and professionals involved in the development and synthesis of fluoroquinolone antibiotics. Further optimization of each step may be possible to improve overall yield and process efficiency.

References

An In-depth Technical Guide to Grepafloxacin Hydrochloride: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grepafloxacin Hydrochloride, a fluoroquinolone antibacterial agent. The document details its molecular structure, chemical formula, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is the monohydrochloride salt of Grepafloxacin. The chemical name is (±)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[1] The structure consists of a core quinolone ring system with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a methyl group at C-5, and a 3-methylpiperazinyl substituent at the C-7 position.

The molecular formula of the anhydrous hydrochloride salt is C₁₉H₂₂FN₃O₃·HCl.[2] A hydrated form, specifically a sesquihydrate, is also reported with the molecular formula C₁₉H₂₂FN₃O₃·HCl·1.5H₂O.[1]

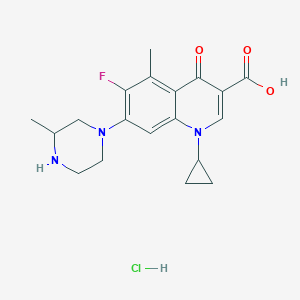

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Grepafloxacin and its hydrochloride salt is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and quality control.

| Property | Grepafloxacin (Base) | This compound | Reference(s) |

| Molecular Formula | C₁₉H₂₂FN₃O₃ | C₁₉H₂₂FN₃O₃·HCl C₁₉H₂₂FN₃O₃·HCl·1.5H₂O (sesquihydrate) | [3][4][5] |

| Molecular Weight | 359.40 g/mol | 395.86 g/mol (anhydrous) 422.88 g/mol (sesquihydrate) | [1][2][3][4] |

| Appearance | - | White to pale yellow, film-coated, biconvex, bevel-edged tablets | [1] |

| Melting Point | - | 190-192 °C (for the dihydrate of the base) | [2] |

| Solubility | 0.632 g/L in water | Soluble in water, very slightly soluble in ethanol | [1][4] |

| pKa (Strongest Acidic) | 5.68 | - | |

| pKa (Strongest Basic) | 8.86 | - |

Experimental Protocols

Synthesis of Grepafloxacin

The synthesis of Grepafloxacin is a multi-step process. A common challenge in the synthesis of quinolones with a substituent at the 5-position is the higher electrophilicity of the 8-position. To circumvent this, a blocking group strategy is often employed.

Workflow for the Synthesis of Grepafloxacin Base:

Caption: Synthetic pathway for Grepafloxacin base.

A detailed synthetic scheme involves the following key transformations[6]:

-

Protection of the Carboxylic Acid: The starting carboxylic acid (1) is converted to its dimethyloxazoline derivative (3) by reacting it with aminomethyl propanol (2).

-

Directed Ortho Metalation and Silylation: Lithium diisopropylamide (LDA) is used to deprotonate the 8-position, which is then trapped with trimethylsilyl iodide to form the silylated intermediate (4).

-

Methylation at the 5-Position: A second round of deprotonation with LDA occurs at the 5-position, followed by reaction with methyl iodide to introduce the methyl group, yielding the 5-methyl derivative (5).

-

Deprotection: The silyl group is removed using cesium fluoride, and the oxazoline is hydrolyzed with aqueous acid to afford the free acid (6).

-

Quinolone Ring Formation: The intermediate (6) is converted to the quinolone (9) through a chain elongation reaction, for example, using the Grignard reagent of ethyl bromoacetate.

-

Addition of the Piperazine Moiety and Final Hydrolysis: The quinolone (9) is reacted with 2-methylpiperazine, which adds at the less sterically hindered amino group. Subsequent saponification yields the final product, Grepafloxacin (10).

Preparation of this compound

The conversion of Grepafloxacin base to its hydrochloride salt is a standard acid-base reaction. A general procedure is as follows:

-

Dissolution: Dissolve the synthesized Grepafloxacin base in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent like isopropanol) to the solution of the base.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method can be used for the quantitative determination of Grepafloxacin in various matrices.

Workflow for HPLC Analysis of Grepafloxacin:

Caption: General workflow for HPLC analysis.

Detailed HPLC Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution can be employed.

-

Detection: UV detection at 280 nm.

-

-

Sample Preparation:

-

For plasma and urine samples, a liquid-liquid extraction procedure is utilized.

-

-

Validation Parameters:

-

Linearity: The method should be linear over a specific concentration range (e.g., 0.05 to 5 mg/L in plasma).

-

Quantification Limits: The lower limit of quantification should be determined (e.g., 0.05 mg/L in plasma).

-

Precision: The intra- and inter-day precision, expressed as the coefficient of variation, should be less than 10%.

-

Recovery: The extraction recovery should be high and consistent (e.g., averaging around 93.7% for Grepafloxacin).

-

This method has been successfully applied to pharmacokinetic studies and for monitoring drug interactions.

Conclusion

This technical guide provides essential information on the molecular structure, properties, synthesis, and analysis of this compound. The provided data and protocols are intended to support researchers and professionals in their work with this fluoroquinolone compound. It is important to note that Grepafloxacin was withdrawn from the market due to safety concerns, specifically the potential for QTc interval prolongation. Therefore, any research involving this compound should be conducted with appropriate safety precautions and ethical considerations.

References

- 1. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 2. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Grepafloxacin Hydrochloride: A Comprehensive Technical Review

CAS Number: 161967-81-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin hydrochloride is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It was developed for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis.[2] However, it was withdrawn from the market worldwide in 1999 due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval and the associated risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanism of action, synthesis, pharmacokinetics, antimicrobial spectrum, and the critical issue of cardiotoxicity that led to its withdrawal. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is the hydrochloride salt of Grepafloxacin. It is a synthetic, broad-spectrum antibacterial agent for oral administration.

| Property | Value | Reference |

| CAS Number | 161967-81-3 | [5] |

| Molecular Formula | C₁₉H₂₃ClFN₃O₃ | [5] |

| Molecular Weight | 395.86 g/mol | [6] |

| Appearance | White to pale beige solid | [] |

| Solubility | Soluble in DMSO (slightly), Methanol (slightly), and water (≥ 13.33 mg/mL) | [5][] |

| Storage | Store at -20°C | [] |

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[11] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[11] This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, grepafloxacin traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.[12]

Mechanism of action of Grepafloxacin.

Synthesis

The synthesis of grepafloxacin is a multi-step process. A key challenge in the synthesis of quinolones with a substituent at the 5-position is the higher electrophilic character of the 8-position.[2] One approach to overcome this involves blocking the 8-position with a removable group.[2]

A summarized synthetic scheme is as follows:

-

The starting carboxylic acid is converted to its dimethyloxazoline derivative.[2]

-

The 8-position is blocked by silylation after deprotonation with lithium diisopropylamide (LDA).[2]

-

A second deprotonation and subsequent methylation introduces the methyl group at the 5-position.[2]

-

The silyl protecting group is removed, and the oxazoline is hydrolyzed to yield the free acid.[2]

-

This intermediate is then converted to the quinolone core structure.[2]

-

Finally, the addition of 2-methylpiperazine and subsequent saponification yields grepafloxacin.[2]

A more detailed manufacturing process has also been described involving the reaction of 3-(3-methyl-1-piperazinyl)-4-fluoro-5-methyl-6-nitro-N-cyclopropylaniline with diethyl ethoxymethylenemalonate.[6]

Pharmacokinetics

Grepafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.[13] It exhibits a long half-life of about 12 hours after single doses and 15 hours after repeated doses.[14]

| Parameter | Value | Condition | Reference |

| Time to Peak (Tmax) | ~2 hours | Healthy male subjects, single oral dose (200-1200 mg) | [14] |

| Elimination Half-life (t½) | ~12 hours | Healthy male subjects, single oral dose | [13][14] |

| ~15 hours | Healthy male subjects, repeated oral doses | [14] | |

| Protein Binding | 50% | [2] | |

| Metabolism | Primarily hepatic via CYP1A2 and CYP3A4 | [15] | |

| Excretion | Mainly in feces; 10-15% renal clearance of administered dose | [13] | |

| Apparent Volume of Distribution (Vd) | 5 to 8 L/kg | Healthy male subjects | [14] |

| Effect of Hepatic Impairment | Increased peak plasma concentrations (36% in Child-Pugh Class A, 48% in Class B) and reduced clearance (33% in Class A, 55% in Class B) | Patients with mild to moderate hepatic impairment | [16] |

Antimicrobial Spectrum

Grepafloxacin demonstrated potent in vitro activity against a wide range of respiratory pathogens.

| Organism | MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae | 0.25 | [17][18] |

| Haemophilus influenzae | 0.015 - 0.03 | [18][19] |

| Moraxella catarrhalis | 0.03 | [18][19] |

| Staphylococcus aureus (methicillin-susceptible) | 0.12 | [18] |

| Klebsiella pneumoniae | 0.25 | [18] |

| Legionella pneumophila | 0.015 - 0.5 | [18][19] |

| Mycoplasma pneumoniae | 0.5 | [18] |

| Chlamydia pneumoniae | 0.06 - 0.12 | [18] |

| Escherichia coli | 0.03 - 2 | [19] |

| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 2 | [19] |

| Pseudomonas aeruginosa (ciprofloxacin-resistant) | >8 | [19] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a generalized representation based on standard agar dilution methodologies.[20][21][22][23]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound powder

-

Appropriate solvent for stock solution (e.g., sterile deionized water)

-

Nutrient agar medium (e.g., Mueller-Hinton agar)

-

Test bacterial strains

-

Sterile petri dishes

-

Inoculator (e.g., multipoint replicator)

-

Incubator

-

Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Grepafloxacin Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the powder in a specific volume of a suitable solvent.

-

Preparation of Agar Plates: Molten nutrient agar is cooled to 45-50°C. Serial twofold dilutions of the Grepafloxacin stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Preparation of Inoculum: The test bacterial strains are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint replicator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Workflow for MIC determination by agar dilution.

Cardiotoxicity and Market Withdrawal

The primary reason for the withdrawal of grepafloxacin from the market was its association with cardiotoxicity, specifically the prolongation of the QTc interval on an electrocardiogram (ECG).[2][4][24] QTc prolongation is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[25]

Several studies have investigated the effects of grepafloxacin on cardiac action potential. In vitro studies using canine cardiac Purkinje fibers showed that grepafloxacin prolongs the action potential duration in a concentration-dependent manner.[26] The mean concentration causing a 15% prolongation of the action potential duration was found to be 9.3 +/- 0.9 µg/ml.[26] In anesthetized dogs, grepafloxacin prolonged the QTc interval by 8% and 16% at doses of 10 and 30 mg/kg, respectively.[27] While some clinical trials in elderly patients suggested a minimal QTc prolongation of less than 2 ms, post-marketing surveillance revealed a small number of severe cardiovascular events.[3][28] This led the manufacturer, Glaxo Wellcome, to voluntarily withdraw the drug worldwide in 1999, concluding that the benefits of grepafloxacin no longer outweighed the potential risks, especially given the availability of alternative antibiotics.[3]

Logical pathway of Grepafloxacin-induced cardiotoxicity.

Conclusion

This compound is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and a broad spectrum of antimicrobial activity, particularly against respiratory pathogens. However, its clinical utility was ultimately negated by an unacceptable risk of cardiotoxicity associated with QTc interval prolongation. The case of grepafloxacin serves as a critical reminder of the importance of thorough cardiovascular safety assessment in drug development. For researchers, the study of grepafloxacin's structure-toxicity relationship can provide valuable insights for the design of safer and more effective antimicrobial agents.

References

- 1. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. Prescription Drug Costs - FDA-Approved Prescription Drugs Later Pulled from the Market by the FDA | Britannica [britannica.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | 161967-81-3 [chemicalbook.com]

- 8. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of grepafloxacin after oral administration of single and repeat doses in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Grepafloxacin pharmacokinetics in individuals with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The activity of grepafloxacin against respiratory pathogens in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Respiratory pathogens: assessing resistance patterns in Europe and the potential role of grepafloxacin as treatment of patients with infections caused by these organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Federal Register :: Otsuka Pharmaceutical Co., Ltd.; Withdrawal of Approval of a New Drug Application [federalregister.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Effects of sparfloxacin, grepafloxacin, moxifloxacin, and ciprofloxacin on cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

Grepafloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of grepafloxacin hydrochloride, a fluoroquinolone antibiotic. The document focuses on its in vitro activity against a range of clinically relevant bacteria, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action. Due to its withdrawal from the market, this information is intended for research and historical reference purposes.

Introduction

Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair, leading to bacterial cell death.[2] Grepafloxacin demonstrated potent activity against a wide array of Gram-positive, Gram-negative, and atypical respiratory pathogens.[1][2]

Antibacterial Spectrum: In Vitro Activity

The in vitro activity of grepafloxacin has been evaluated against a multitude of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of tested strains. This data is compiled from various studies and presented for comparative analysis.

Gram-Positive Aerobes

Grepafloxacin exhibited notable activity against many Gram-positive bacteria, including key respiratory pathogens.[3]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 995 | 0.12 | 0.25 |

| Streptococcus pneumoniae (Penicillin-susceptible) | - | - | 0.25[4] |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 0.25[4] |

| Beta-hemolytic streptococci | - | - | 0.25[4] |

Gram-Negative Aerobes

The activity of grepafloxacin against Gram-negative bacteria was comparable to other fluoroquinolones of its time.[4]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | - | 0.015 | 0.03[4] |

| Moraxella catarrhalis | - | 0.015 | 0.03[4] |

| Escherichia coli | - | 0.03 | 0.03-2[4] |

| Klebsiella pneumoniae | - | 0.06 | 0.03-2[4] |

| Enterobacter cloacae | - | 0.06 | 0.03-2[4] |

| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | - | 1 | 2[4] |

| Pseudomonas aeruginosa (Ciprofloxacin-resistant) | - | >8 | >8[4] |

| Legionella spp. | - | - | 0.5[4] |

Anaerobic Bacteria

Grepafloxacin demonstrated moderate activity against a selection of anaerobic organisms.

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | - | 2 | 8 |

| Peptostreptococcus spp. | - | 0.25 | 2 |

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[2]

Experimental Protocols

The determination of the in vitro antibacterial activity of grepafloxacin, specifically the MIC values, was predominantly conducted using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4]

Agar Dilution Method (CLSI M07)

The agar dilution method is a reference standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

-

The stock solution is sterilized by membrane filtration.

2. Preparation of Agar Plates with Antimicrobial Agent:

-

A series of twofold dilutions of the grepafloxacin stock solution are prepared.

-

Each dilution is added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations.

-

The agar is then poured into sterile petri dishes and allowed to solidify.

-

A growth control plate containing no antimicrobial agent is also prepared.

3. Inoculum Preparation:

-

Bacterial isolates to be tested are grown on a suitable agar medium to obtain isolated colonies.

-

A suspension of the bacterial culture is prepared in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

This suspension is further diluted to achieve a final inoculum concentration that will deliver approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

4. Inoculation of Agar Plates:

-

The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.

-

Each spot delivers a standardized volume of the bacterial suspension.

5. Incubation:

-

The inoculated plates are incubated at 35°C for 16-20 hours in an aerobic atmosphere. For anaerobic bacteria, incubation is performed under anaerobic conditions for 48 hours.

6. Interpretation of Results:

-

The MIC is defined as the lowest concentration of grepafloxacin that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

Experimental Workflow

The general workflow for determining the antibacterial spectrum of a compound like grepafloxacin follows a standardized procedure to ensure reproducibility and accuracy of the results.

Clinical Breakpoints

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Due to the withdrawal of grepafloxacin from the market, the historical clinical breakpoints are not actively maintained in current CLSI or EUCAST guidelines.[6][7] For research and historical context, it is recommended to consult archived versions of these standards or relevant publications from the late 1990s and early 2000s.

Conclusion

This compound demonstrated a broad spectrum of in vitro antibacterial activity against a variety of Gram-positive and Gram-negative pathogens, as well as some anaerobic bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the fluoroquinolone class. The data presented in this guide, obtained through standardized experimental protocols, provide a comprehensive overview of the antibacterial profile of grepafloxacin for scientific and research purposes.

References

- 1. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postantibiotic Effects of Grepafloxacin Compared to Those of Five Other Agents against 12 Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 7. Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance - PMC [pmc.ncbi.nlm.nih.gov]

Grepafloxacin Hydrochloride and Topoisomerase IV Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin, a fluoroquinolone antibiotic, exhibits its bactericidal effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the mechanism by which grepafloxacin hydrochloride inhibits topoisomerase IV, a crucial enzyme in bacterial DNA replication and chromosome segregation. This document details the quantitative inhibitory activity of grepafloxacin, outlines the experimental protocols for key assays, and visualizes the underlying molecular interactions and experimental workflows. While grepafloxacin was withdrawn from the market due to cardiac side effects, its potent activity against respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae, makes its mechanism of action a continued area of interest for the development of new antimicrobial agents.[1][2]

Introduction to Grepafloxacin and its Mechanism of Action

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][3] Like other fluoroquinolones, its primary mode of action is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are vital for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[1][4] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of fluoroquinolones, while DNA gyrase is the main target in many Gram-negative bacteria.[4] Grepafloxacin's efficacy against a wide array of pathogens stems from its ability to effectively inhibit these enzymes, leading to the cessation of DNA replication and ultimately, cell death.[1][2]

The Role of Topoisomerase IV in Bacteria

Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits. Its essential function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper chromosome segregation into daughter cells. It accomplishes this by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break. Inhibition of this process leads to an inability of the bacterial cell to divide properly.

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory activity of grepafloxacin against topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative studies with other fluoroquinolones provide context for its potency.

| Fluoroquinolone | Target Enzyme | Organism | IC50 (µM) | Reference |

| Grepafloxacin | Topoisomerase IV | Streptococcus pneumoniae | 10 - 20 | [5] |

| Grepafloxacin | DNA Gyrase | Streptococcus pneumoniae | 160 | [5] |

| Ciprofloxacin | Topoisomerase IV | Streptococcus pneumoniae | 10 - 20 | [5] |

| Ciprofloxacin | DNA Gyrase | Streptococcus pneumoniae | 80 | [5] |

Table 1: Inhibitory concentrations (IC50) of grepafloxacin and ciprofloxacin against topoisomerase IV and DNA gyrase from Streptococcus pneumoniae.

Mechanism of Topoisomerase IV Inhibition by Grepafloxacin

Grepafloxacin, like other fluoroquinolones, does not simply block the active site of topoisomerase IV. Instead, it binds to the enzyme-DNA complex, stabilizing a transient intermediate state where the DNA is cleaved. This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome. These breaks trigger the SOS response and, if left unrepaired, result in cell death.

Experimental Protocols

The inhibition of topoisomerase IV by grepafloxacin can be assessed using several in vitro assays. The two most common are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by a compound is then quantified.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

-

This compound stock solution

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of grepafloxacin.

-

Initiate the reaction by adding a standardized amount of topoisomerase IV to each mixture. Include a positive control (no drug) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated product in each lane to determine the IC50 value of grepafloxacin.

DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavable complex. It assesses the ability of a drug to induce topoisomerase IV-mediated DNA cleavage, resulting in the linearization of a supercoiled plasmid DNA substrate.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution

-

SDS solution

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of grepafloxacin.

-

Add a standardized amount of topoisomerase IV to initiate the reaction.

-

Incubate at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Add SDS to denature the enzyme and trap the covalent DNA-protein intermediate.

-

Add proteinase K to digest the topoisomerase, leaving the DNA with a double-strand break.

-

Stop the reaction and prepare samples for electrophoresis.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain and visualize the DNA. The amount of linear DNA is indicative of the level of drug-induced DNA cleavage.

Concluding Remarks

This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in bacterial DNA replication. Its mechanism of action, involving the stabilization of a toxic enzyme-DNA cleavable complex, provides a clear rationale for its bactericidal activity. While its clinical use has been discontinued, the detailed understanding of its interaction with topoisomerase IV remains valuable for the rational design of new fluoroquinolones and other antimicrobial agents that target this essential bacterial enzyme. The experimental protocols outlined in this guide provide a framework for the continued investigation of topoisomerase IV inhibitors and the development of novel therapeutics to combat bacterial infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Grepafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Grepafloxacin Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a fluoroquinolone antibiotic.[1] Ensuring the quality, potency, and purity of this compound in pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities. This application note presents a detailed HPLC method for the analysis of this compound, developed and validated based on established principles for similar compounds and International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Recommended Value |

| HPLC System | Isocratic Pumping System with UV-Vis Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.025M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (Approx. 25 °C) |

| Run Time | Approximately 10 minutes |

Reagent and Standard Preparation

-

Mobile Phase Preparation: Prepare a 0.025M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with HPLC grade acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).

Method Validation

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The correlation coefficient should be close to 1, indicating a linear relationship between concentration and peak area.

Table 3: Linearity Data

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies. A known amount of the standard drug was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8 | 7.95 | 99.38% |

| 100% | 10 | 10.05 | 100.50% |

| 120% | 12 | 11.92 | 99.33% |

| Mean % Recovery | 99.74% |

Precision

The precision of the method was evaluated by determining the intra-day (repeatability) and inter-day (intermediate precision) precision. This was assessed by analyzing replicate injections of the standard solution and expressing the results as the Relative Standard Deviation (RSD).

Table 5: Precision Data

| Precision Type | Concentration (µg/mL) | RSD (%) |

| Intra-day (n=6) | 10 | < 1.0% |

| Inter-day (n=6, over 3 days) | 10 | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, and the flow rate. The method was found to be robust as these variations did not significantly affect the chromatographic performance.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is a simple, rapid, accurate, and precise technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Application Notes and Protocols: Grepafloxacin Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin Hydrochloride is a fluoroquinolone antibiotic that was developed for the treatment of bacterial infections.[1] While its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, research has demonstrated that Grepafloxacin also exerts various effects on mammalian cells in vitro.[2][3] These effects, ranging from modulation of cytokine production to activation of signaling pathways and cytotoxicity, make it a compound of interest for in vitro studies in various research areas, including immunology, cell signaling, and toxicology.

These application notes provide an overview of the known effects of this compound in mammalian cell culture assays, along with detailed protocols for researchers interested in investigating its biological activities.

Data Presentation: Quantitative Effects of Grepafloxacin in Cell Culture

The following tables summarize the quantitative data available on the effects of Grepafloxacin in various cell culture-based assays.

| Assay | Cell Type | Effect | Concentration | Citation |

| Cytokine Production | Human Peripheral Blood Cells | Inhibition of IL-1α and IL-1β production | 1-30 mg/L | [3][4] |

| Cellular Uptake | Human Monocytic Cell Line (THP-1) | Intracellular to Extracellular Ratio (IC/EC) of 11.9 ± 1.7 | 20 µg/mL | [5] |

| Cytotoxicity | Murine Limb Bud Chondrocytes | Impaired growth and differentiation | 30 mg/L | [6] |

| Ion Transport | Bovine Tracheal Epithelium | Inhibition of Cl- secretion (decrease in short-circuit current) | 100 µg/mL | [7] |

| Signaling Pathway | Human Neutrophils | Phosphorylation of p38 MAPK | Concentration-dependent | [2] |

Key In Vitro Applications and Experimental Protocols

Modulation of Cytokine Production

Grepafloxacin has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential immunomodulatory properties.

Experimental Protocol: Inhibition of Cytokine Production in Human Peripheral Blood Cells

This protocol is adapted from studies investigating the effect of Grepafloxacin on lipopolysaccharide (LPS)-stimulated cytokine production.[3][4]

Materials:

-

This compound (powder, to be dissolved in an appropriate solvent)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for IL-1α and IL-1β

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation or use heparinized whole blood.

-

Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Grepafloxacin Treatment: Prepare stock solutions of this compound. Add varying concentrations of Grepafloxacin (e.g., 1, 10, 30 mg/L) to the wells. Include a vehicle control.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentrations of IL-1α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Assessment of Cytotoxicity

Understanding the cytotoxic potential of Grepafloxacin is crucial for interpreting its other cellular effects. Studies have shown that Grepafloxacin can be toxic to certain cell types at higher concentrations.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This is a general protocol for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, A549, or primary cells like chondrocytes)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Grepafloxacin that causes 50% inhibition of cell viability).

Investigation of Signaling Pathway Modulation

Grepafloxacin has been observed to activate the p38 MAPK signaling pathway in neutrophils.[2] This suggests that it may influence cellular responses to stress and inflammation.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol describes how to detect the activation of p38 MAPK by analyzing its phosphorylation status.

Materials:

-

Cell line of interest (e.g., human neutrophils or other relevant cell types)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture and treat cells with Grepafloxacin for various time points and concentrations. Include a positive control (e.g., anisomycin) and an untreated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.

Mandatory Visualizations

Caption: Grepafloxacin-induced p38 MAPK signaling pathway in neutrophils.

Caption: Workflow for assessing Grepafloxacin cytotoxicity using the MTT assay.

Caption: Overview of this compound's effects in cell culture.

References

- 1. mdpi.com [mdpi.com]

- 2. p38 MAPK associated with stereoselective priming by grepafloxacin on O2- production in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of grepafloxacin on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparative uptake of grepafloxacin and ciprofloxacin by a human monocytic cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoroquinolone's effect on growth of human chondrocytes and chondrosarcomas. In vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Grepafloxacin Hydrochloride in Mycoplasma Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated significant in-vitro activity against various Mycoplasma species, which are a common cause of respiratory and urogenital tract infections.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of Grepafloxacin Hydrochloride in Mycoplasma research. Grepafloxacin was withdrawn from the market for human use due to cardiovascular side effects, but it remains a valuable tool for in-vitro research purposes.[5]

Mechanism of Action

Grepafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Grepafloxacin effectively halts the proliferation of Mycoplasma.

Data Presentation

The following tables summarize the in-vitro activity of this compound against various Mycoplasma species, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Grepafloxacin against Mycoplasma Species

| Mycoplasma Species | Number of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| M. pneumoniae | 32 | 0.06 - 0.5 | 0.25 | 0.5 | [1][3] |

| M. hominis | 18 | 0.015 - 0.06 | 0.03 | 0.06 | [1][3] |

| M. genitalium | 6 | 0.06 - 0.12 | 0.12 | 0.12 | [1] |

| M. fermentans | 9 | 0.03 - 0.12 | 0.06 | 0.06 | [1] |

| M. penetrans | 1 | 0.03 | - | - | [1] |

| Ureaplasma urealyticum | 42 | 0.12 - 2.0 | 0.5 | 1.0 | [1][3] |

MIC₅₀: The concentration of Grepafloxacin that inhibits the growth of 50% of the tested strains. MIC₉₀: The concentration of Grepafloxacin that inhibits the growth of 90% of the tested strains.

Table 2: Minimum Bactericidal Concentration (MBC) of Grepafloxacin against Mycoplasma Species

| Mycoplasma Species | MBC Range (mg/L) | Reference |

| M. pneumoniae | 0.5 - 2.0 | [1] |

| M. hominis | 0.12 - 1.0 | [1] |

| M. genitalium | 0.25 - 0.5 | [1] |

| M. fermentans | 0.25 - 1.0 | [1] |

| U. urealyticum | 0.5 - 4.0 | [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][9]

1. Media and Reagents:

-

Mycoplasma agar base (e.g., Hayflick modified agar)

-

Supplements appropriate for the Mycoplasma species being tested (e.g., horse serum, yeast extract, glucose for M. pneumoniae, arginine for M. hominis)

-

This compound stock solution (prepared in a suitable solvent and sterilized by filtration)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile deionized water

2. Preparation of Grepafloxacin Agar Plates:

-

Prepare the Mycoplasma agar base according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

-

Add the required sterile supplements.

-

Prepare serial twofold dilutions of the Grepafloxacin stock solution in sterile deionized water to achieve the desired final concentrations in the agar.

-

Add 1 ml of each Grepafloxacin dilution to 9 ml of molten agar to create a series of plates with varying antibiotic concentrations. Also, prepare a drug-free control plate.

-

Mix gently by inversion and pour into sterile Petri dishes. Allow the agar to solidify completely.

3. Inoculum Preparation:

-

Grow the Mycoplasma isolate in an appropriate broth medium until the mid-logarithmic phase of growth is reached (indicated by a color change of the pH indicator in the medium).

-

Adjust the culture turbidity with fresh broth to achieve a cell density of 10⁴ to 10⁵ color-changing units (CCU)/mL. This can be pre-determined by serial dilution and plating.

4. Inoculation and Incubation:

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each Grepafloxacin-containing and control plate with 1-2 µL of the prepared inoculum.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂. Incubation times will vary depending on the Mycoplasma species (e.g., 2-5 days for M. hominis, 5-21 days for M. pneumoniae).

5. Interpretation of Results:

-

The MIC is the lowest concentration of Grepafloxacin that completely inhibits the visible growth of the Mycoplasma isolate.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is also based on CLSI guidelines.[2][9]

1. Media and Reagents:

-

Mycoplasma broth medium (e.g., Hayflick modified broth) with appropriate supplements.

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Phosphate-buffered saline (PBS), pH 7.2.

2. Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mycoplasma broth into each well of a 96-well plate.

-

Add 100 µL of the Grepafloxacin stock solution to the first well of each row to be tested and mix.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of Grepafloxacin.

-

Include a growth control well (no antibiotic) and a sterility control well (no inoculum) for each isolate.

3. Inoculum Preparation:

-

Prepare the Mycoplasma inoculum as described in the agar dilution protocol to a final concentration of 10⁴ to 10⁵ CCU/mL.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the prepared Mycoplasma suspension.

-

Seal the plates to prevent evaporation and incubate at 37°C.

-

Monitor the plates daily for a color change in the growth control well.

5. Interpretation of Results:

-

The MIC is the lowest concentration of Grepafloxacin in which no color change is observed at the time the growth control well first shows a distinct color change.

Mandatory Visualizations

Caption: Grepafloxacin's mechanism of action on Mycoplasma DNA replication.

Caption: Workflow for MIC determination of Grepafloxacin against Mycoplasma.

Caption: Inhibition of Mycoplasma reproduction by Grepafloxacin.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

Application Notes and Protocols for Grepafloxacin Hydrochloride Susceptibility Testing of Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Grepafloxacin Hydrochloride for in vitro susceptibility testing of clinically relevant gram-positive bacteria. Grepafloxacin, a fluoroquinolone antibiotic, has demonstrated potent activity against a range of gram-positive pathogens. This document outlines the methodology for determining the susceptibility of these bacteria to Grepafloxacin using standardized laboratory techniques.

Note: Grepafloxacin was withdrawn from the market and, therefore, current clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not available in their latest publications. The data and protocols provided herein are based on historical data and established microbiological methods.

Mechanism of Action

Grepafloxacin is a bactericidal agent that exerts its effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] In gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is crucial for the segregation of newly replicated chromosomal DNA into daughter cells. By inhibiting topoisomerase IV, Grepafloxacin prevents cell division, leading to bacterial cell death. DNA gyrase is the primary target in many gram-negative bacteria and is also inhibited by Grepafloxacin in gram-positive organisms, albeit to a lesser extent. This dual-targeting mechanism contributes to its broad spectrum of activity.

Spectrum of Activity

Grepafloxacin has shown good in vitro activity against a variety of gram-positive bacteria, including:

-

Staphylococcus aureus (methicillin-susceptible isolates)[2]

-

Streptococcus pneumoniae (including penicillin-susceptible and some penicillin-resistant strains)[2]

-

Beta-hemolytic streptococci [2]

-

Enterococcus faecalis

It is important to note that activity against methicillin-resistant Staphylococcus aureus (MRSA) is generally poor.[2]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of Grepafloxacin against key gram-positive bacteria based on historical studies. Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, with lower values indicating greater activity.

Table 1: In Vitro Activity of Grepafloxacin against Staphylococcus aureus (Methicillin-Susceptible)

| Metric | MIC (µg/mL) |

| MIC90 | 0.25 |

MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of Grepafloxacin against Streptococcus pneumoniae (Penicillin-Susceptible)

| Metric | MIC (µg/mL) |

| MIC90 | 0.25 |

Table 3: In Vitro Activity of Grepafloxacin against Beta-hemolytic Streptococci

| Metric | MIC (µg/mL) |

| MIC90 | 0.25 |

Experimental Protocols

The following are detailed protocols for determining the susceptibility of gram-positive bacteria to this compound using broth microdilution and disk diffusion methods. These protocols are based on standard CLSI and EUCAST guidelines and should be adapted based on historical literature for Grepafloxacin-specific parameters where available.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of Grepafloxacin that inhibits the visible growth of a bacterium.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)

Procedure:

-

Preparation of Grepafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (refer to manufacturer's instructions) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Microtiter Plates: a. Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate. b. Create a serial two-fold dilution of the Grepafloxacin stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Grepafloxacin at which there is no visible growth (turbidity) in the well.

-

Quality Control: Concurrently test the recommended QC strains. The resulting MIC values should fall within the established acceptable ranges for Grepafloxacin. Note: As current official QC ranges for Grepafloxacin are not available, laboratories would need to establish their own internal ranges based on historical data or by testing a statistically significant number of replicates.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to Grepafloxacin by measuring the zone of growth inhibition around a Grepafloxacin-impregnated disk.

Materials:

-

Grepafloxacin disks (potency to be determined from historical standards)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-